molecular formula C20H10Cl2F6N4O2 B11502554 1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11502554
M. Wt: 523.2 g/mol
InChI Key: KDYRZABUKMFDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes chlorophenyl groups, hydroxyl groups, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the pyrimidine ring system. Key reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution of the chlorophenyl groups can produce a variety of substituted derivatives.

Scientific Research Applications

1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-dimethyl-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(methyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one: Similar structure with methyl groups.

Uniqueness

The presence of trifluoromethyl groups in 1,7-bis(4-chlorophenyl)-4-hydroxy-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its analogs. These features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H10Cl2F6N4O2

Molecular Weight

523.2 g/mol

IUPAC Name

1,7-bis(4-chlorophenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H10Cl2F6N4O2/c21-10-3-1-9(2-4-10)14-29-15-13(18(31-14,19(23,24)25)20(26,27)28)16(33)30-17(34)32(15)12-7-5-11(22)6-8-12/h1-8H,(H,29,31)(H,30,33,34)

InChI Key

KDYRZABUKMFDOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.